![molecular formula C12H16O2 B1622630 2-[(2-Isopropylphenoxy)methyl]oxirane CAS No. 5904-89-2](/img/structure/B1622630.png)
2-[(2-Isopropylphenoxy)methyl]oxirane
Overview
Description
2-[(2-Isopropylphenoxy)methyl]oxirane, commonly known as IBO or Isopropylbenzyl oxide, is a chemical compound with the molecular formula C12H16O2. It is an epoxide, which means it contains an oxygen atom in a three-membered ring. IBO is widely used in scientific research for its unique properties and applications.
Scientific Research Applications
Sustainable Solvent Applications
2-Methyloxolane (2-MeOx), closely related to 2-[(2-Isopropylphenoxy)methyl]oxirane, is explored as a sustainable lipophilic solvent to substitute hexane for the green extraction of natural products and food ingredients. It's noted for its solvent power, extraction efficiency, and a comprehensive toxicological profile. The research emphasizes its environmental and economic viability as an alternative to conventional petroleum-based solvents, highlighting its applications in modern plant-based chemistry (Rapinel et al., 2020).
Toxicity and Metabolism Studies
The metabolism and toxicity of 2-methylpropene (isobutene) and its metabolites, including compounds structurally similar to this compound, have been a subject of research. The studies cover metabolic pathways, the formation of reactive epoxide intermediates, and the balance between the formation and detoxification of these intermediates, determining the potential toxicity (Cornet & Rogiers, 1997).
Advances in Epoxidation of Vegetable Oils
Research in the field of selective epoxidation of vegetable oils and their derivatives, including unsaturated fatty acids and fatty acid methyl esters, is significant. Epoxidized vegetable oils (EVOs) are noted for being environmentally friendly, biodegradable, and renewable. The development of new catalytic systems for the selective epoxidation process is considered a crucial task in alignment with the principles of green chemistry (Danov et al., 2017).
Epoxy Monomers and Polymer Blends
Studies explore the synthesis of glycidyl esters of epoxidized fatty acids derived from soybean oil and linseed oil. These synthesized esters show higher oxirane content, more reactivity, and lower viscosity than their counterparts, offering potential for the fabrication of structural and complex epoxy composites (Wang & Schuman, 2013).
Copolymerization of Greenhouse Gases and Oxiranes
The review on copolymerization of carbon dioxide and oxiranes to produce polycarbonate highlights the need for effective catalysts due to the low reactivity of carbon dioxide. The study discusses the major developments in catalytic copolymerization processes and future research prospects in this field (Ang et al., 2015).
Mechanism of Action
- Tertiary amines often act as catalysts in this process, facilitating the ring-opening reaction of oxiranes with carboxylic acids . These amines play a crucial role in lowering the curing temperature and influencing regioselectivity.
- Tertiary amines, acting either as bases or nucleophiles, participate in the catalytic process. The exact mechanism remains a topic of debate, but both general base and nucleophilic mechanisms have been proposed .
Target of Action
Mode of Action
properties
IUPAC Name |
2-[(2-propan-2-ylphenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11-5-3-4-6-12(11)14-8-10-7-13-10/h3-6,9-10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJWCOIBFLXONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397515 | |
Record name | 2-[(2-isopropylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5904-89-2 | |
Record name | 2-[[2-(1-Methylethyl)phenoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5904-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-isopropylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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